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Compound of Interest

Compound Name: Sdz ser-082

CAS No.: 141474-59-1

Cat. No.: B10773039

Get Quote

Executive Summary
SDZ SER-082 is a synthetic ergoline derivative utilized primarily as a selective antagonist for

the 5-HT2C and 5-HT2B serotonin receptors.[1][2] In neuropsychiatric research, it serves as a

critical pharmacological tool to dissect the role of 5-HT2C receptors in anxiety, feeding

behavior, and locomotor activity. While often labeled a "5-HT2C antagonist," its

pharmacological profile requires careful experimental design due to significant affinity for 5-

HT2B receptors and ~40-fold selectivity over 5-HT2A receptors.

This guide provides a rigorous technical breakdown of its mechanism, validated affinity data,

and self-validating protocols for both in vitro and in vivo applications.

Part 1: Molecular Mechanism of Action
Receptor Antagonism
SDZ SER-082 functions as a competitive antagonist at the orthosteric binding site of the 5-

HT2C receptor. The 5-HT2C receptor is a G-protein-coupled receptor (GPCR) primarily

coupled to the Gαq/11 signaling pathway.
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Basal State: Under normal physiological conditions, serotonin (5-HT) binding induces a

conformational change in the receptor, exchanging GDP for GTP on the Gαq subunit.

Signal Transduction: Activated Gαq stimulates Phospholipase C

(PLC

), which hydrolyzes PIP2 into IP3 (Inositol trisphosphate) and DAG (Diacylglycerol).

Effect: IP3 triggers intracellular Ca

release from the endoplasmic reticulum.

SDZ SER-082 Action: By occupying the receptor pocket without inducing the active

conformation, SDZ SER-082 prevents 5-HT-mediated Gαq activation, thereby silencing the

downstream Calcium flux.

Signaling Pathway Diagram
The following diagram illustrates the blockade of the Gq pathway by SDZ SER-082.
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Caption: SDZ SER-082 competitively inhibits 5-HT2C, preventing Gq-mediated Calcium

release.
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Part 2: Pharmacological Profile & Selectivity[3]
Researchers must account for the "selectivity window." SDZ SER-082 is not purely specific to

5-HT2C; it possesses high affinity for 5-HT2B. It distinguishes well against 5-HT2A, which is

crucial for separating "psychedelic-like" (2A) effects from "anxiogenic/satiety" (2C) effects.

Affinity Data Summary
Data compiled from Tocris Bioscience and IUPHAR/BPS Guide to Pharmacology.

Receptor
Subtype

Affinity Metric Value (Log)
Approx. nM
Value

Selectivity
Ratio (vs 2C)

5-HT2C pKd / pKi 7.8 ~15.8 nM 1.0x (Target)

5-HT2B pKB 7.34 ~45.7 nM
~2.9x (Low

Selectivity)

5-HT2A pKi < 6.2 > 630 nM
> 40x (High

Selectivity)

Key Insight: At doses sufficient to fully block 5-HT2C, 5-HT2B receptors will likely also be

occupied. Controls for 5-HT2B activity (e.g., using a selective 2B antagonist like SB-204741 for

comparison) are recommended in tissue types where both are expressed.

Part 3: Experimental Protocols
In Vitro: Calcium Flux Functional Assay
This protocol validates SDZ SER-082 activity by measuring its ability to inhibit agonist-induced

Calcium spikes in HEK-293 cells stably expressing human 5-HT2C.

Reagents:

Cell Line: HEK-293-h5HT2C (chemically induced or stable transfection).

Dye: Indo-1 AM or Fluo-4 AM (Calcium indicators).

Agonist: 5-HT (Serotonin) or WAY-161503 (Selective 2C agonist).
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Antagonist: SDZ SER-082 (Stock: 10 mM in DMSO).

Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

Protocol Steps:

Cell Loading: Incubate cells (

/well) with Fluo-4 AM (4

M) in assay buffer for 45 min at 37°C.

Wash: Wash cells 2x with assay buffer to remove extracellular dye. Resuspend in 90

L buffer.

Baseline Reading: Measure fluorescence (Ex: 494nm, Em: 516nm) for 30 seconds to

establish baseline.

Antagonist Pre-treatment (Critical):

Add 10

L of SDZ SER-082 (various concentrations: 1 nM – 10

M).

Incubate for 15-30 minutes at Room Temperature. Note: Pre-incubation is vital for

equilibrium binding.

Agonist Challenge: Inject 5-HT (at EC80 concentration, typically ~10-30 nM) into the wells.

Data Acquisition: Continuously record fluorescence for 120 seconds.

Analysis: Calculate IC50 based on the reduction of Peak Fluorescence relative to the

"Agonist Only" control.

Self-Validating Controls:

Positive Control: 5-HT alone (Maximal signal).
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Negative Control: Buffer injection (No signal).

Vehicle Control: 0.1% DMSO (Ensure vehicle doesn't dampen signal).

In Vivo: Dose-Ranging for Anxiety/Locomotion (Rat)
Unlike newer antagonists, SDZ SER-082 has a complex behavioral profile. It does not typically

cause hyperlocomotion (a trait of some 2C inverse agonists) and can cause hypolocomotion at

high doses.

Formulation (Vehicle):

SDZ SER-082 is poorly water-soluble.[3]

Recommended Vehicle: 5% DMSO + 5% Tween-80 + 90% Saline.

Preparation: Dissolve powder in 100% DMSO first, then add Tween, then slowly add warm

saline while vortexing.

Dosing Regimen:

Route: Intraperitoneal (i.p.)[3][4][5]

Time: Administer 30 minutes prior to testing.

Dose Range:

Low (Selectivity Check): 0.5 mg/kg[4][5]

Medium (Active): 1.0 - 2.0 mg/kg

High (Sedation Risk): > 3.0 mg/kg (Monitor for hypolocomotion).

Workflow:

Acclimatization: Handle rats for 3 days prior to testing to reduce baseline stress.

Administration: Inject Vehicle or Drug (blinded).
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Open Field Test (OFT) - 30 min post-injection:

Place rat in center of OFT arena.

Record for 10 minutes.

Metric: Total distance traveled. Pass Criteria: If distance is significantly lower than Vehicle,

the dose is sedating; exclude from anxiety analysis.

Elevated Plus Maze (EPM) - Immediately after OFT:

Place rat in center facing open arm.

Record for 5 minutes.

Metric: Time spent in Open Arms vs. Closed Arms.

Interpretation: Increased Open Arm time = Anxiolytic effect (5-HT2C blockade).

Experimental Decision Tree
Use this logic flow to determine if SDZ SER-082 is the correct tool for your study.
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Start: Select 5-HT2 Antagonist
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Caption: Decision tree for selecting SDZ SER-082 vs. alternatives based on selectivity needs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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